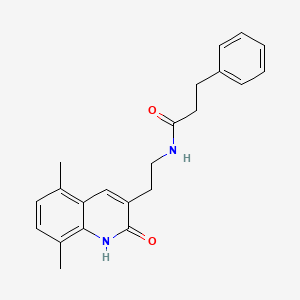

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAQMTSPXUMSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide is a synthetic compound belonging to the class of quinolines, which have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C25H24N2O3

- Molecular Weight : 400.478 g/mol

- IUPAC Name : N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Studies indicate that quinoline derivatives can exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Effects : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Study on Anticancer Activity :

- Research on Antimicrobial Properties :

- Oxidative Stress Study :

Scientific Research Applications

Antitumor Activity

Research indicates that N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide exhibits significant antitumor properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests a strong potential for development as an anticancer agent .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can effectively reduce inflammation markers in animal models of arthritis. The administration of the compound resulted in decreased levels of prostaglandin E2, indicating a mechanism involving cyclooxygenase (COX) inhibition . This positions it as a candidate for treating inflammatory diseases.

Antioxidant Properties

The compound has shown promise in mitigating oxidative stress. Experimental results indicate that treatment with this compound led to a significant decrease in malondialdehyde levels while enhancing antioxidant enzyme activities in treated cells compared to controls .

Antitumor Activity Case Study

A study published in Cancer Letters investigated the effects of this compound on human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 1.9 to 7.52 µg/mL across tested lines .

Inflammation Model Study

In an experimental model of arthritis, the administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups. The study highlighted its potential utility as an anti-inflammatory therapeutic agent .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the quinoline ring or amide group. Key reagents and conditions include:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic or neutral aqueous solutions | Quinoline N-oxide derivatives |

| Oxidation | Hydrogen peroxide (H₂O₂) | Basic or neutral conditions | Oxidized amide or ring derivatives |

Reduction Reactions

Reduction typically targets the amide group or quinoline ring:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Methanol or ethanol | Reduced amide or quinoline derivatives |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ether solvents | Fully reduced amine or hydroquinoline derivatives |

Substitution Reactions

Nucleophilic substitution occurs at reactive sites in the quinoline core or amide group:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Substitution | Amines/thiols | Base (e.g., NaH) | Amine/thiol-substituted quinoline derivatives |

| Substitution | Alkylating agents | Polar aprotic solvents | Alkylated amide or quinoline derivatives |

Structural and Functional Insights

The compound’s amide group and quinoline core enable diverse reactivity:

-

Amide group : Acts as a hydrogen bond donor, influencing interactions in enzymatic or receptor-binding contexts.

-

Quinoline ring : Susceptible to electrophilic substitution at positions adjacent to the keto group (e.g., C-5 and C-8) .

Analytical Characterization

Key techniques for verifying reaction outcomes:

-

NMR spectroscopy : Confirms structural integrity and reaction completion.

-

GC-MS : Quantifies purity and identifies byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Families

Quinoline and Quinazoline Derivatives

Compounds such as 3-[2-(4-methoxyphenyl)-2-oxoethyl]quinazolin-2(1H)-one () and ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate () share structural similarities with the target compound. Key differences include:

- Heterocyclic Core: The target compound uses a quinoline ring, whereas analogues in feature quinazoline or quinoxaline cores. Quinazolines are known for enhanced metabolic stability compared to quinolines due to their fused pyrimidine ring .

- Substituents: The target compound’s 5,8-dimethyl groups contrast with methoxy or ester substituents in analogues (e.g., 4-methoxyphenyl or ethyl ester groups).

- Functional Groups : The target compound’s amide linkage differs from ester or ketone groups in analogues. Amides generally exhibit greater metabolic stability than esters, which are prone to hydrolysis .

Table 1: Physicochemical Properties of Selected Analogues

Benzothiazole-Based Analogues

Benzothiazole derivatives like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide () differ significantly in their heterocyclic core but retain the amide functionality. Benzothiazoles are often associated with antitumor and antimicrobial activities, whereas quinolines are explored for broader therapeutic applications, including antimalarial and kinase inhibition .

Research Implications and Gaps

- Biological Activity: The target compound’s quinoline core may offer advantages in targeting kinase pathways or microbial enzymes, but direct comparative studies with quinazoline or benzothiazole analogues are lacking.

- Data Limitations : Key parameters such as solubility, logP, and in vitro activity data for the target compound are absent in the provided evidence, limiting a comprehensive structure-activity relationship (SAR) analysis.

Q & A

Q. How should a theoretical framework integrate existing pharmacological theories with new data to investigate this compound’s mechanism of action?

- Answer : Link experimental results (e.g., enzyme inhibition, gene expression profiles) to established pathways (e.g., NF-κB signaling). Use systems biology tools (e.g., Ingenuity Pathway Analysis) to map interactions. ’s methodological frameworks emphasize iterative hypothesis testing, while underscores aligning observations with overarching theories (e.g., receptor-ligand dynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.